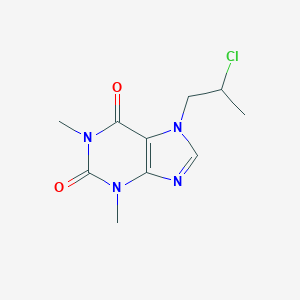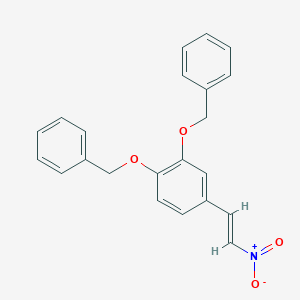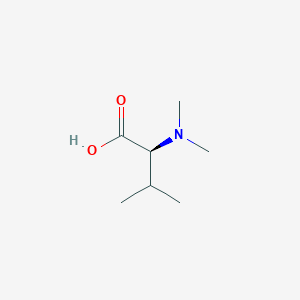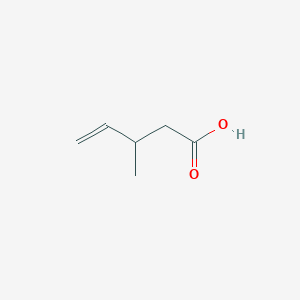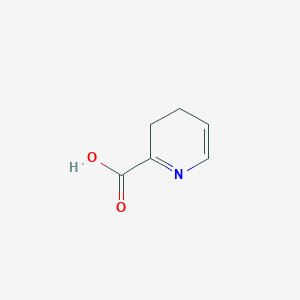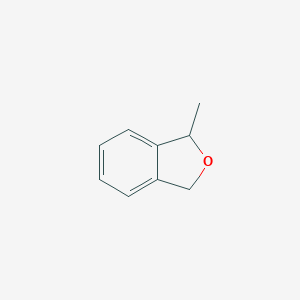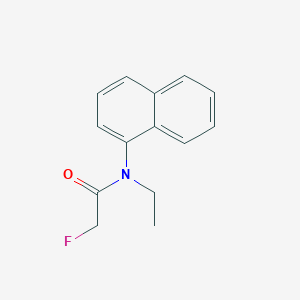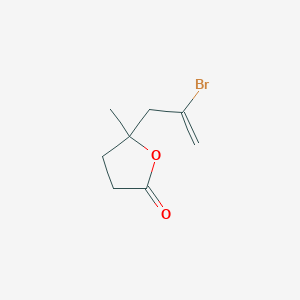
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone is an organic compound that features a brominated allyl group attached to a methyloxolanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone typically involves the bromination of an allyl group followed by cyclization to form the oxolanone ring. One common method involves the reaction of 2-bromopropene with a suitable precursor under controlled conditions to achieve the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as distillation or recrystallization to obtain high-purity this compound. The process is optimized for yield and efficiency, ensuring that the compound is produced in sufficient quantities for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 5-(2-Hydroxyprop-2-en-1-yl)-5-methyloxolan-2-one.
Oxidation: Formation of 5-(2-Oxoprop-2-en-1-yl)-5-methyloxolan-2-one.
Reduction: Formation of 5-(2-Propyl)-5-methyloxolan-2-one.
Applications De Recherche Scientifique
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone involves its interaction with molecular targets such as enzymes or receptors. The brominated allyl group can participate in electrophilic or nucleophilic reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Bromoprop-2-en-1-yl)-5-(2-methylprop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione .
- 5-(2-Bromoprop-2-en-1-yl)-1-methyl-5-[(~2~H_7_)propan-2-yl]pyrimidine-2,4,6(1H,3H,5H)-trione .
Uniqueness
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone is unique due to its specific combination of a brominated allyl group and a methyloxolanone ring
Propriétés
Numéro CAS |
138416-14-5 |
|---|---|
Formule moléculaire |
C8H11BrO2 |
Poids moléculaire |
219.08 g/mol |
Nom IUPAC |
5-(2-bromoprop-2-enyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C8H11BrO2/c1-6(9)5-8(2)4-3-7(10)11-8/h1,3-5H2,2H3 |
Clé InChI |
XQUIWYUFVUWIFH-UHFFFAOYSA-N |
SMILES |
CC1(CCC(=O)O1)CC(=C)Br |
SMILES canonique |
CC1(CCC(=O)O1)CC(=C)Br |
Synonymes |
4-(2-Bromo-2-propenyl)-4-methyl-gamma-butyrolactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


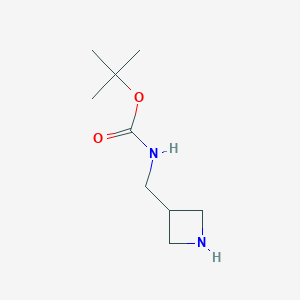
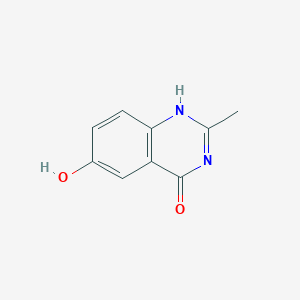
![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)
![(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B156677.png)

